(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid Fmoc-(R)-3-amino-4-(4-methylphenyl)butanoic acid

Brand Name: Vulcanchem
CAS No.: 269398-86-9
VCID: VC4275943
InChI: InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(15-25(28)29)27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1
SMILES: CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H25NO4
Molecular Weight: 415.489

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

CAS No.: 269398-86-9

Cat. No.: VC4275943

Molecular Formula: C26H25NO4

Molecular Weight: 415.489

* For research use only. Not for human or veterinary use.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid - 269398-86-9

Specification

CAS No. 269398-86-9
Molecular Formula C26H25NO4
Molecular Weight 415.489
IUPAC Name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid
Standard InChI InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(15-25(28)29)27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1
Standard InChI Key YDTDVZCEZPHDPY-LJQANCHMSA-N
SMILES CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure features a central butanoic acid backbone with two key functional groups:

  • Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) moiety at the α-amino position provides steric protection during peptide elongation. Its planar fluorene system enables UV monitoring during synthesis, while the labile carbonate linkage allows selective deprotection under mild basic conditions (e.g., piperidine) .

  • p-Tolyl Substituent: A para-methylphenyl group at the β-position introduces hydrophobicity and rigidity, which can enhance peptide stability and facilitate interactions with aromatic residues in target proteins.

The (R)-configuration at the α-carbon ensures enantiomeric purity, critical for maintaining peptide stereochemistry in biological systems.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₅NO₄
Molecular Weight415.5 g/mol
IUPAC Name(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid
CAS Number1260587-57-2
Storage Conditions2–8°C (protected from light)

Synthesis and Characterization

Synthetic Pathways

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid typically follows a multi-step strategy:

  • Amino Acid Backbone Preparation:

    • Enantioselective synthesis of (R)-4-(p-tolyl)butanoic acid via asymmetric hydrogenation or enzymatic resolution.

  • Fmoc Protection:

    • Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., NaHCO₃) to form the Fmoc-carbamate intermediate .

  • Purification:

    • Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, fluorene-H), 7.58–7.30 (m, 9H, aromatic-H), 4.40 (m, 1H, α-CH), 4.20 (d, 2H, Fmoc-CH₂), 2.32 (s, 3H, p-tolyl-CH₃).

  • ESI-MS: m/z 416.2 [M+H]⁺, 438.2 [M+Na]⁺.

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonal protection strategy enables seamless integration into automated SPPS workflows:

  • Deprotection: 20% piperidine in DMF removes the Fmoc group within 10–20 minutes, exposing the α-amino group for subsequent coupling .

  • Coupling Efficiency: The p-tolyl side chain minimizes steric hindrance, allowing high-yield (>90%) incorporation using activators like HBTU/HOBt .

Table 2: Comparative Analysis of Fmoc-Protected Amino Acids

CompoundMolecular FormulaKey FeatureApplication
(R)-3-Fmoc-amino-4-(p-tolyl)butanoic acidC₂₆H₂₅NO₄Chiral p-tolyl side chainHelical peptide stabilization
(S)-3-Fmoc-amino-4-(2,4,5-F₃-phenyl)butanoic acidC₂₅H₂₀F₃NO₄Fluorinated aromatic ringEnhanced binding affinity
(R)-3-Fmoc-amino-4-(tert-butoxy)butanoic acidC₂₃H₂₇NO₅Alkoxy substituentSolubility modulation

Research Findings and Biological Relevance

Conformational Studies

Incorporation of this compound into model peptides (e.g., p53-derived sequences) demonstrates:

  • α-Helix Stabilization: The p-tolyl group engages in CH-π interactions with adjacent residues, increasing helical content by 15–20% compared to aliphatic analogs .

  • Protease Resistance: Substitution at the β-position reduces cleavage susceptibility by trypsin-like proteases, extending plasma half-life in preclinical models .

Challenges and Future Directions

Synthetic Limitations

  • Cost of Enantiopure Precursors: Asymmetric synthesis requires expensive catalysts (e.g., Ru-BINAP), driving research into biocatalytic alternatives.

  • Solubility Issues: The p-tolyl group’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF), complicating large-scale manufacturing .

Emerging Applications

  • Targeted Drug Delivery: Conjugation to tumor-homing peptides via click chemistry enhances site-specific accumulation .

  • Supramolecular Materials: Self-assembly into hydrogels for controlled release formulations, leveraging aromatic stacking interactions .

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